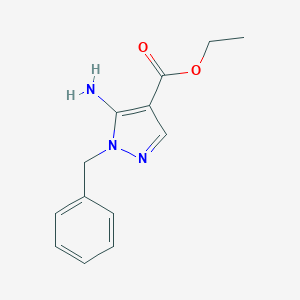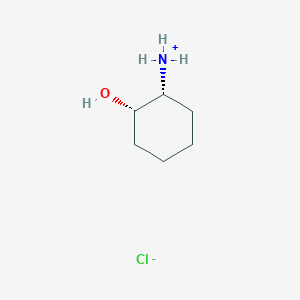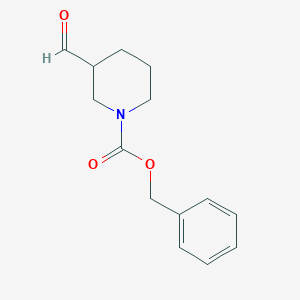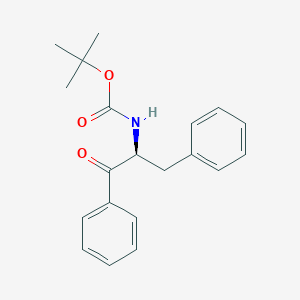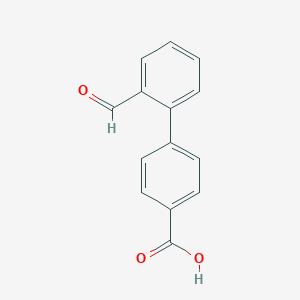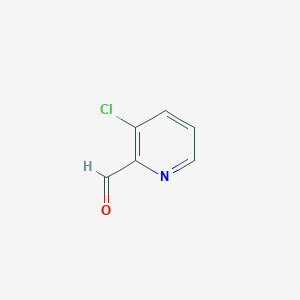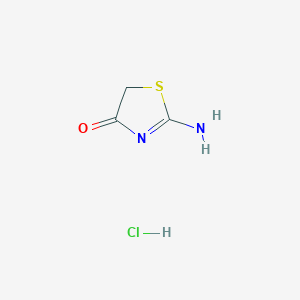
2-Aminothiazol-4(5H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazol-4(5H)-one hydrochloride is a chemical compound with the molecular formula C3H5ClN2OS and a molecular weight of 152.60 . It is used as a starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structure of this compound consists of 3 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
2-Aminothiazoles, including this compound, are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Physical and Chemical Properties Analysis
This compound has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 11.2 mg/ml or 0.0737 mol/l according to ESOL, 2.32 mg/ml or 0.0152 mol/l according to Ali, and 71.4 mg/ml or 0.468 mol/l according to SILICOS-IT .Scientific Research Applications
Tautomerism and Structural Studies
- Tautomerism and Structure: The structure of 2-aminothiazol-4(5H)-one was redetermined, revealing its existence as the amino tautomer rather than the previously reported imino tautomer. This finding has implications for understanding the chemical behavior and potential applications of the compound (Steel & Guard, 1994).
Synthesis and Derivatives
- Synthesis of Derivatives: Synthesis techniques have been developed for creating derivatives of 2-aminothiazol-4(5H)-one, such as 5-fluorine-2-aminothiazole. These derivatives are significant as key medicine intermediates (Cui Dong-mei, 2011).
Anticancer Activity
- Anticancer Properties: Research has explored the anticancer activity of 4-aminothiazol-2(5H)-one derivatives. These compounds exhibit selective action against certain cancer cell lines, such as leukemia and CNS cancer, showing potential as therapeutic agents (Kaminskyy et al., 2015).
Chemical Synthesis Applications
- Synthesis of Ureas: The compound has been used in the synthesis of N,N′-dialkylureas, highlighting its utility in the creation of various chemical compounds (Chang et al., 2001).
Potential in Prion Diseases
- Therapeutic Leads for Prion Diseases: 2-Aminothiazoles, including derivatives of 2-aminothiazol-4(5H)-one, have been identified as promising leads in developing treatments for prion diseases, based on their ability to achieve high brain concentrations and showing antiprion activity in cell lines (Gallardo-Godoy et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Studies: Studies on thiazole derivatives, including 2-aminothiazoles, have revealed their potential as corrosion inhibitors for metals like iron, an application relevant in industrial settings (Kaya et al., 2016).
Neuroprotective Properties
- Anti-anoxic Activity: Some 2-aminothiazole derivatives have demonstrated anti-anoxic activity, suggesting their potential use as neuroprotective agents (Ohkubo et al., 1995).
Catalysis and Chemical Reactions
- Catalytic Synthesis: New strategies for synthesizing 2-aminothiazoles involve catalytic processes, demonstrating the compound's role in facilitating efficient chemical reactions (Tang et al., 2016).
Therapeutic Research and Medicinal Chemistry
- Medicinal Chemistry Developments: The 2-aminothiazole core has been a focus in medicinal chemistry, leading to the development of drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-Aminothiazol-4(5H)-one hydrochloride, also known as 2-Aminothiazolinone hydrochloride, is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial agents .
Mode of Action
This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound shows a high binding affinity, particularly when a hydroxyl group is substituted on the benzene ring . This interaction inhibits the activity of the enzyme, disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, demonstrating the compound’s antibacterial potential .
Safety and Hazards
Future Directions
The development of anticancer drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, such as 2-Aminothiazol-4(5H)-one hydrochloride, which could decrease drug resistance and reduce unpleasant side effects, is desirable .
Biochemical Analysis
Biochemical Properties
2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .
Transport and Distribution
It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Aminothiazol-4(5H)-one hydrochloride can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Thiosemicarbazide", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Acetone" ], "Reaction": [ "Thiosemicarbazide is reacted with ethyl acetoacetate in the presence of sodium hydroxide to produce 2-aminothiazole-4-carboxylic acid.", "2-Aminothiazole-4-carboxylic acid is then treated with sodium nitrite and sulfuric acid to form the corresponding diazonium salt.", "The diazonium salt is then reacted with sodium bicarbonate to produce the desired 2-Aminothiazol-4(5H)-one compound.", "The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid in acetone." ] } | |
CAS No. |
2192-06-5 |
Molecular Formula |
C3H5ClN2OS |
Molecular Weight |
152.60 g/mol |
IUPAC Name |
2-imino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |
InChI Key |
YBDFGIGPQKUYGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N=C(S1)N.Cl |
Canonical SMILES |
C1C(=O)NC(=N)S1.Cl |
| 2192-06-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


